N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FINO/c16-13-6-4-11(5-7-13)8-9-18-15(19)12-2-1-3-14(17)10-12/h1-7,10H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCMONDSQBEFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)NCCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261742 | |
| Record name | N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667408-62-0 | |
| Record name | N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667408-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 2-(4-fluorophenyl)ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom in the benzamide moiety can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine or other functional groups.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Anticancer Properties
N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide has been investigated for its role in cancer treatment. It is associated with the inhibition of specific pathways implicated in tumor growth and proliferation. One notable mechanism is its interaction with the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2 proteins, which are crucial for cell division and survival in several cancers .
Table 1: Mechanisms of Action in Cancer Treatment
| Mechanism | Description |
|---|---|
| MAPK Pathway Inhibition | Inhibits MEK1/MEK2, affecting cell proliferation and survival |
| Apoptosis Induction | Promotes programmed cell death in cancer cells |
| Synergistic Effects | Enhances efficacy when used with other chemotherapeutic agents |
Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may act on sigma receptors, which are implicated in neuroprotection and modulation of neurodegenerative diseases . The ability to engage these receptors could provide therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease.
Structure-Based Virtual Screening
A study utilizing structure-based virtual screening identified this compound as a potential ligand for sigma receptors . This suggests its utility not only in cancer therapy but also in neurodegenerative disease contexts.
In Vitro Studies
In vitro experiments have demonstrated that this compound can disrupt the actin cytoskeleton in cancer cells, sensitizing them to metabolic stress and enhancing the effects of other treatments . This property is particularly useful for developing combination therapies aimed at improving patient outcomes.
Clinical Trials
Clinical trials involving similar compounds have shown promising results in treating various cancers, particularly those resistant to standard therapies. For instance, a trial investigating the efficacy of MEK inhibitors demonstrated significant tumor shrinkage in patients with advanced melanoma .
Comparative Studies
Comparative studies have revealed that this compound exhibits superior efficacy compared to traditional chemotherapeutics when combined with other agents targeting the same pathways . This highlights the importance of exploring novel compounds to enhance treatment regimens.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, while the iodinated benzamide moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Benzamide Derivatives
- N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide (CAS 314032-21-8): Structural Difference: Incorporates a benzoxazole ring instead of the ethyl linker. Molecular weight = 458.22 g/mol .
- n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide (CAS 1147315-93-2) :
Halogenation and Aromatic Substitution
- N-(4-Ethylphenyl)-4-fluorobenzamide (CAS 101398-04-3): Structural Difference: Lacks iodine; features an ethyl group on the phenyl ring.
- N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0) :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |
|---|---|---|---|---|
| N-[2-(4-Fluorophenyl)ethyl]-3-iodobenzamide | C₁₅H₁₂FINO | 423.22 | 3-Iodo, 4-fluorophenyl ethyl | ~3.8 |
| N-[2-(2-Fluorophenyl)benzoxazol-5-yl]-3-iodobenzamide | C₂₀H₁₂FIN₂O₂ | 458.22 | Benzoxazole, 2-fluorophenyl | ~4.2 |
| n-(3-Chloro-2-fluorophenyl)-2-iodobenzamide | C₁₃H₈ClFINO | 375.56 | 2-Iodo, 3-Cl-2-F-phenyl | ~4.0 |
| N-(4-Ethylphenyl)-4-fluorobenzamide | C₁₅H₁₄FNO | 243.28 | 4-Fluoro, 4-ethylphenyl | ~2.5 |
*LogP values estimated using fragment-based methods.
Biological Activity
N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide is a compound of interest in pharmacological research, particularly for its interactions with various biological targets. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound features a phenyl ring substituted with a fluorine atom and an iodine atom attached to a benzamide moiety. This structure suggests potential interactions with various biological receptors, particularly those involved in neurotransmission and cancer biology.
The compound primarily interacts with sigma receptors, which are implicated in several physiological processes including neuroprotection, pain modulation, and cancer proliferation. Sigma receptors have been shown to play roles in cellular signaling pathways that regulate neuronal survival and synaptogenesis, making them crucial targets for compounds like this compound .
1. Receptor Binding Affinity
Studies demonstrate that this compound exhibits significant binding affinity to sigma-1 receptors (Sig-1R). This interaction is believed to mediate neuroprotective effects and has implications for treating neurodegenerative diseases. The compound's affinity for Sig-1R was assessed through radioligand binding assays, revealing competitive inhibition profiles .
2. Antiproliferative Effects
In vitro studies have indicated that this compound possesses antiproliferative activity against various cancer cell lines. For instance, it has been shown to inhibit cell viability in ovarian cancer cells with IC50 values demonstrating effective cytotoxicity. The mechanism appears to involve modulation of apoptosis pathways through sigma receptor activation .
3. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties. Research indicates that it may enhance neuronal survival under stress conditions by modulating intracellular calcium levels and reducing oxidative stress. This effect is particularly relevant in the context of neurodegenerative disorders .
Case Study 1: Anticancer Activity
A study conducted on human ovarian cancer cells demonstrated that this compound effectively reduced cell viability with an IC50 of 31.5 µM. The compound's ability to induce apoptosis was confirmed through flow cytometry and caspase activation assays .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, this compound showed a significant reduction in cell death rates compared to control groups. The protective effect was linked to its interaction with sigma receptors, which are known to influence cellular responses to stress .
Comparative Analysis of Biological Activities
| Activity Type | Observed Effects | IC50 Values |
|---|---|---|
| Antiproliferative | Inhibition of ovarian cancer cells | 31.5 µM |
| Neuroprotection | Reduction in oxidative stress-induced death | Not specified |
| Sigma receptor binding | High affinity for Sig-1R | K_i = 5.9 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-(4-fluorophenyl)ethyl]-3-iodobenzamide?
- The compound can be synthesized via amide coupling between 3-iodobenzoic acid derivatives and 2-(4-fluorophenyl)ethylamine. Protecting groups may be required to prevent side reactions involving the iodine substituent. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) can introduce the iodobenzamide moiety while maintaining regioselectivity . Purification typically involves column chromatography or recrystallization, monitored by TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H NMR confirms proton environments (e.g., aromatic protons, fluorophenyl splitting patterns), while ¹⁹F NMR validates the fluorophenyl group. Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (iodine has a distinct isotopic signature). HPLC/GC-MS: Ensures purity and identifies byproducts .
Q. How can researchers design preliminary biological assays for this compound?
- Initial screens might include receptor-binding assays (e.g., radioligand displacement for dopamine/serotonin transporters, given structural similarities to tropane analogs) . Enzyme inhibition assays (e.g., kinase or protease panels) can assess functional activity. Cell viability assays (e.g., MTT) evaluate cytotoxicity in cancer or microbial models .
Advanced Research Questions
Q. What strategies elucidate structure-activity relationships (SAR) for the iodobenzamide and fluorophenethyl groups?
- Analog Synthesis: Replace iodine with bromine/chlorine or modify the fluorophenethyl chain length to assess steric/electronic effects. Molecular Docking: Computational models (e.g., AutoDock) predict binding modes to targets like transporters or enzymes. Biological Data Correlation: Compare IC₅₀ values of analogs to identify critical substituents .
Q. How is metabolic stability evaluated in preclinical studies?
- Liver Microsome Assays: Incubate the compound with human/rat liver microsomes to measure half-life (t₁/₂) and identify metabolites via LC-MS. Pharmacokinetic Profiling: Administer in vivo (rodents) to assess bioavailability, clearance, and tissue distribution. Fluorine’s electronegativity may enhance metabolic stability by reducing oxidative degradation .
Q. What precautions mitigate iodine-related instability during synthesis?
- Avoid prolonged exposure to light/heat to prevent dehalogenation. Use inert atmospheres (N₂/Ar) and aprotic solvents (DMF, THF). Catalytic systems (e.g., Pd/ligands) should minimize side reactions. Post-synthesis, store the compound at low temperatures in amber vials .
Q. How is X-ray crystallography applied to study this compound’s conformation?
- Crystallize the compound via slow evaporation (e.g., in ethanol/water). Diffraction data collected at synchrotron facilities resolve the iodobenzamide’s planar geometry and fluorophenethyl orientation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., halogen bonding from iodine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
